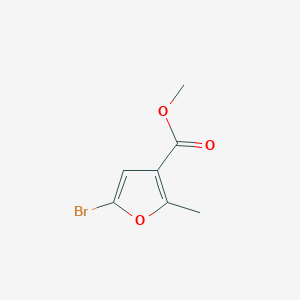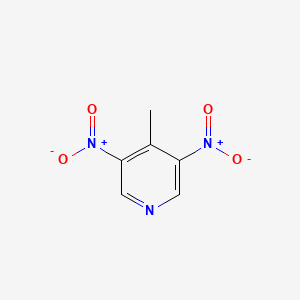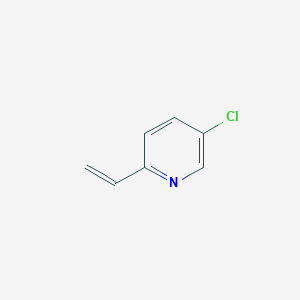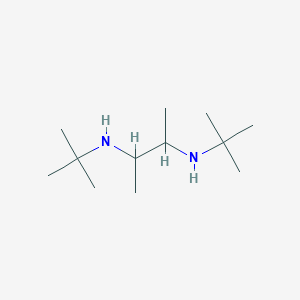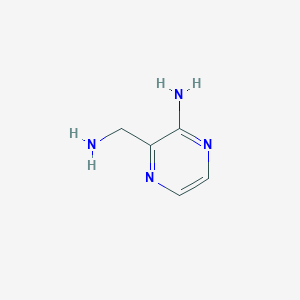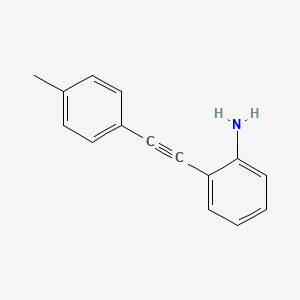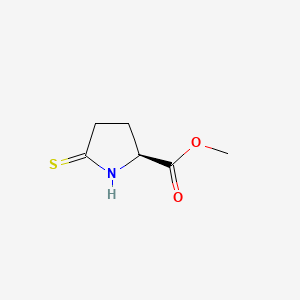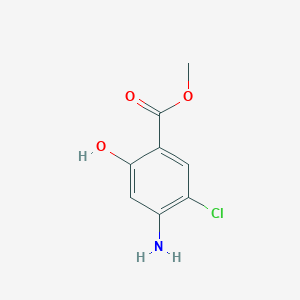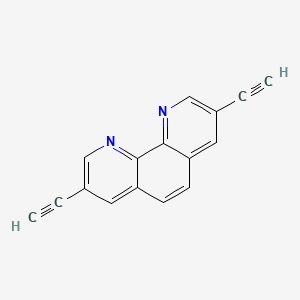
3,8-Diethynyl-1,10-phenanthroline
Overview
Description
3,8-Diethynyl-1,10-phenanthroline is an organic compound characterized by the presence of two ethynyl groups attached to the 3rd and 8th positions of a 1,10-phenanthroline core. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Diethynyl-1,10-phenanthroline typically involves the following steps :
Starting Material: The process begins with 3,8-bis(trimethylsilanylethynyl)-1,10-phenanthroline.
Reaction Conditions: This compound is dissolved in tetrahydrofuran (THF) and treated with 1 M potassium hydroxide (KOH) in methanol.
Reaction Time: The mixture is stirred at room temperature for 24 hours.
Workup: Water is added to the reaction mixture, and the product is extracted with dichloromethane (CH2Cl2). The solvent is then removed under reduced pressure to yield this compound as a colorless solid.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The key steps involve ensuring the purity of starting materials and optimizing reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,8-Diethynyl-1,10-phenanthroline undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethynyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Palladium-catalyzed cross-coupling reactions with phenylacetylene or other alkynes are common.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling reactions can yield various substituted phenanthroline derivatives.
Scientific Research Applications
3,8-Diethynyl-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the development of bioactive molecules and probes.
Industry: It is used in the production of advanced materials, such as polymers and electronic devices
Mechanism of Action
The mechanism of action of 3,8-Diethynyl-1,10-phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic processes, influencing reaction pathways and enhancing reaction rates. The molecular targets and pathways involved depend on the specific application and the metal ions used in coordination.
Comparison with Similar Compounds
1,10-Phenanthroline: A parent compound without ethynyl groups.
3,8-Dibromo-1,10-phenanthroline: A derivative with bromine atoms instead of ethynyl groups.
3,8-Bis(trimethylsilanylethynyl)-1,10-phenanthroline: A precursor in the synthesis of 3,8-Diethynyl-1,10-phenanthroline.
Uniqueness: this compound is unique due to the presence of ethynyl groups, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and catalysts.
Properties
IUPAC Name |
3,8-diethynyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2/c1-3-11-7-13-5-6-14-8-12(4-2)10-18-16(14)15(13)17-9-11/h1-2,5-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPVSKKKVVMMPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C2C(=C1)C=CC3=CC(=CN=C32)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578655 | |
| Record name | 3,8-Diethynyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640297-84-3 | |
| Record name | 3,8-Diethynyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


